An In-depth Technical Guide to 1-Cyclobutyl-1H-imidazol-4-amine HCl: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Cyclobutyl-1H-imidazol-4-amine HCl: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 1-Cyclobutyl-1H-imidazol-4-amine hydrochloride (HCl), a heterocyclic amine of interest to researchers and professionals in drug discovery and development. While specific data for this particular compound is limited in publicly accessible literature, this document synthesizes information from related structures and general principles of imidazole chemistry to offer valuable insights into its properties, potential synthesis, and applications.
Introduction: The Significance of the 4-Aminoimidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[1] The 4-aminoimidazole moiety, in particular, is a key intermediate in the biosynthesis of purines and is found in numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The N-1 substituent on the imidazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. This guide focuses on the N-1 cyclobutyl derivative, exploring how this specific substitution may influence its chemical and pharmacological profile.
Physicochemical and Structural Properties
Detailed experimental data for 1-Cyclobutyl-1H-imidazol-4-amine HCl is not widely available. However, based on its chemical structure and data from analogous compounds, we can infer its key properties.
Table 1: Predicted Physicochemical Properties of 1-Cyclobutyl-1H-imidazol-4-amine HCl
| Property | Predicted Value/Information | Justification/Source |
| CAS Number | 1707710-40-4 | Chemical Abstracts Service Registry.[5][6][7] |
| Molecular Formula | C₇H₁₂ClN₃ | Based on chemical structure. |
| Molecular Weight | 173.65 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | General appearance of similar amine hydrochlorides. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility. |
| pKa | The imidazole ring nitrogens and the exocyclic amine will have distinct pKa values, influencing ionization at physiological pH. | The basicity of the imidazole and amino groups is a key feature of this scaffold. |
| Stability | The hydrochloride salt is expected to be more stable and less prone to degradation than the free base. | Salt formation is a common strategy to improve the stability of amines. |
Proposed Synthesis and Characterization
While a specific, published synthesis for 1-Cyclobutyl-1H-imidazol-4-amine HCl was not found, a plausible synthetic route can be devised based on established methods for N-alkylation of imidazoles.[8][9]
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted imidazoles is the direct alkylation of the imidazole nitrogen.
Caption: Proposed synthesis of 1-Cyclobutyl-1H-imidazol-4-amine HCl.
Experimental Protocol
Step 1: N-Alkylation of 4-Nitroimidazole
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To a solution of 4-nitroimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
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Add cyclobutyl bromide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to facilitate the alkylation reaction, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-cyclobutyl-4-nitro-1H-imidazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-cyclobutyl-4-nitro-1H-imidazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Filter off the catalyst and concentrate the filtrate to obtain the free base, 1-cyclobutyl-1H-imidazol-4-amine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified 1-cyclobutyl-1H-imidazol-4-amine in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 1-Cyclobutyl-1H-imidazol-4-amine HCl.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for structural confirmation.
Expected Analytical Data:
-
¹H NMR: Peaks corresponding to the cyclobutyl protons, the imidazole ring protons, and the amine protons. The integration of these peaks should be consistent with the number of protons in each environment.
-
¹³C NMR: Resonances for the carbons of the cyclobutyl ring and the imidazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
FTIR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and the imidazole ring, C-H stretching of the cyclobutyl and imidazole groups, and C=N and C=C stretching of the imidazole ring.
Potential Pharmacological Applications
The 4-aminoimidazole scaffold is a well-established pharmacophore with diverse biological activities. The introduction of a cyclobutyl group at the N-1 position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Potential Therapeutic Areas:
-
Oncology: Many substituted imidazoles have demonstrated potent anticancer activity by targeting various kinases or acting as microtubule destabilizing agents.[3][4]
-
Infectious Diseases: The imidazole core is present in numerous antifungal and antibacterial agents.
-
Inflammatory Diseases: Certain imidazole derivatives have shown anti-inflammatory properties.
Further research, including in vitro and in vivo screening, is necessary to determine the specific pharmacological profile of 1-Cyclobutyl-1H-imidazol-4-amine HCl.
Safety and Handling
Based on safety data sheets for structurally related compounds, 1-Cyclobutyl-1H-imidazol-4-amine HCl should be handled with care.
Table 2: Hazard and Safety Information
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid generation of dust.
Conclusion
1-Cyclobutyl-1H-imidazol-4-amine HCl is a promising building block for the development of novel therapeutic agents. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its predicted properties, a viable synthetic route, and potential areas of pharmacological application based on the well-documented importance of the 4-aminoimidazole scaffold. Further investigation into this compound is warranted to fully elucidate its chemical and biological characteristics.
References
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Synthesis of N-functionalized imidazoles using imidazolate method. ResearchGate. Available at: [Link]
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CAS/ID No. 1707710-40-4. Reagentia. Available at: [Link]
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